molecular formula C11H16N4 B12598161 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine CAS No. 651314-24-8

7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine

Cat. No.: B12598161
CAS No.: 651314-24-8
M. Wt: 204.27 g/mol
InChI Key: KQHQTBWORJNOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The starting materials include an alkyne and an azide, which undergo cycloaddition in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of water-soluble ligands and environmentally friendly solvents can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Mechanism of Action

The mechanism of action of 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, enhancing its catalytic activity. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine stands out due to its hexahydro-1H-pyrrolizine core, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

CAS No.

651314-24-8

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

8-[2-(2H-triazol-4-yl)ethenyl]-1,2,3,5,6,7-hexahydropyrrolizine

InChI

InChI=1S/C11H16N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-9-12-14-13-10/h3,6,9H,1-2,4-5,7-8H2,(H,12,13,14)

InChI Key

KQHQTBWORJNOLV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C=CC3=NNN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.